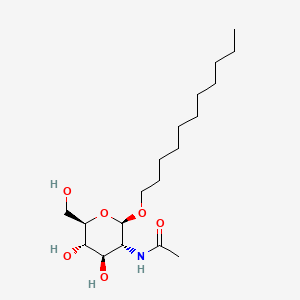

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a powerful yet versatile compound found in many biomedical applications . It is particularly used as a surfactant for protein extraction and purification .

Molecular Structure Analysis

The molecular formula of Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside is C19H37NO6 . Its average mass is 375.500 Da .Aplicaciones Científicas De Investigación

Antioxidant and Antitumor Applications

Research on saponins, a class of glycosides, has shown that acacic acid-type saponins (AATS), which are complex glycosides with a common aglycon unit, possess significant cytotoxic, antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. These effects are attributed to their acylation and esterification patterns, making them potential candidates for antitumor agents from the Fabaceae family (Lacaille-Dubois et al., 2011).

Therapeutic Uses in Psychiatry

N-acetylcysteine (NAC), a cysteine pro-drug and glutathione precursor, has been explored for its protective effects against insulin resistance and early stages of type-2 diabetes. The therapeutic and clinical applications of NAC, including its antioxidant, anti-inflammatory, and anti-apoptotic properties, suggest a broader utility in managing conditions that involve oxidative stress and inflammation (Lasram et al., 2015).

Biotechnological and Industrial Applications

Cyclodextrins, cyclic oligosaccharides, demonstrate a wide range of utilities in pharmaceuticals, drug delivery systems, and other industries due to their ability to form host–guest type inclusion complexes. These compounds, through inclusion complexation, can significantly alter the physical and chemical properties of molecules, presenting solutions to scientific and industrial challenges (Sharma & Baldi, 2016).

Metabolic Insights

Studies on metabolic shifts in cancer have identified alternatives to glucose for fueling cancer cells, highlighting the role of glutamine and acetate. These findings underscore the metabolic plasticity of tumor cells and open avenues for targeted treatments based on metabolic modulation (Corbet & Féron, 2015).

Chemical Modifications and Biological Activities of D-Glucans

Chemical modifications of D-glucans, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, have been shown to enhance their solubility and biological activities. These activities include anticoagulant, antitumor, antioxidant, and antiviral effects, indicating the potential of chemically modified glucans in biotechnological applications (Kagimura et al., 2015).

Mecanismo De Acción

Mode of Action

Similar compounds have been known to interact with their targets, leading to various biochemical changes .

Result of Action

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside has demonstrated efficacy in treating bacterial infections, including resistant strains like Streptococcus pneumoniae and Staphylococcus aureus . It disrupts bacterial cell walls, representing a promising frontier in the quest to combat drug-resistant pathogens .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-undecoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h15-19,21,23-24H,3-13H2,1-2H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUVVLZNFPKUFE-FVVUREQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[2-13C]tagatose](/img/structure/B583995.png)

![D-[2-13C]talose](/img/structure/B584003.png)

![D-[2-13C]Threose](/img/structure/B584009.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)